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Compound of Interest

Compound Name: 4-(2-Oxopropyl)benzoic acid

CAS No.: 15482-54-9

Cat. No.: B093901 Get Quote

4-(2-Oxopropyl)benzoic acid, a seemingly unassuming molecule, represents a class of

bifunctional reagents that are of significant interest to researchers in synthetic chemistry and

drug discovery. Its structure, which incorporates both a carboxylic acid and a ketone functional

group, offers two distinct points for chemical modification. This duality allows for the strategic

construction of more complex molecules, making it a valuable building block for creating

libraries of compounds for screening or for the targeted synthesis of pharmaceutical

intermediates. This guide provides a senior-level overview of its chemical identity, properties,

synthesis, and strategic applications, grounded in established chemical principles.

The compound is most precisely identified by its IUPAC name, 4-(2-oxopropyl)benzoic acid.

[1] However, in literature and commercial catalogs, it is frequently referred to by several

synonyms. Understanding this nomenclature is the first step in effectively searching for and

utilizing this reagent.
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Identifier Value

IUPAC Name 4-(2-oxopropyl)benzoic acid

Common Synonyms
p-Acetonylbenzoic acid, 4-Acetonylbenzoic acid,

(4-CARBOXYPHENYL)ACETONE

CAS Number 15482-54-9

Molecular Formula C₁₀H₁₀O₃

Molecular Weight 178.18 g/mol

Canonical SMILES CC(=O)CC1=CC=C(C=C1)C(=O)O

InChIKey FLZUYXUBDVKWPO-UHFFFAOYSA-N

Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is critical for its application in experimental

work. The physical characteristics dictate handling and reaction conditions, while the

spectroscopic profile provides the means for quality control and reaction monitoring.

Core Properties
The properties of 4-(2-oxopropyl)benzoic acid are a direct reflection of its constituent

functional groups. The carboxylic acid moiety imparts acidity and the potential for hydrogen

bonding, leading to a relatively high melting point and solubility in basic aqueous solutions.
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Property Value Significance

Physical State Yellow to white solid.[2]
Indicates a stable crystalline

structure at room temperature.

Melting Point 156-157 °C[2]

A sharp melting point suggests

high purity. This temperature is

important for thermal stability

assessments during reaction

planning.

XLogP3 1.4[1]

This predicted partition

coefficient suggests moderate

lipophilicity, indicating a

balance between aqueous and

organic solvent solubility.

Storage
Sealed in dry, Store at 4 to 8

°C.[2]

Highlights the need to protect

against moisture and potential

degradation over time, likely

due to the reactivity of the

functional groups.

Spectroscopic Fingerprint for Verification
Confirming the identity and purity of 4-(2-oxopropyl)benzoic acid relies on standard analytical

techniques. The expected spectroscopic data are as follows:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic

signals: a singlet for the methyl protons (CH₃) around δ 2.2 ppm, a singlet for the methylene

protons (CH₂) adjacent to the ketone and aromatic ring around δ 3.7 ppm, and two sets of

doublets in the aromatic region (δ 7.3-8.1 ppm) typical of a 1,4-disubstituted benzene ring. A

very broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), which is

exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon spectrum would be distinguished by signals for the

carbonyl carbon of the ketone (~206 ppm), the carbonyl carbon of the carboxylic acid (~167

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 14 Tech Support

https://hoffmanchemicals.com/products/15482-54-9-4-2-oxopropylbenzoicacid
https://hoffmanchemicals.com/products/15482-54-9-4-2-oxopropylbenzoicacid
https://pubchem.ncbi.nlm.nih.gov/compound/576244
https://hoffmanchemicals.com/products/15482-54-9-4-2-oxopropylbenzoicacid
https://www.benchchem.com/product/b093901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ppm), and distinct signals for the methyl, methylene, and the six aromatic carbons (four of

which would be unique due to symmetry).[1]

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the two key

functional groups. A very broad absorption band is expected from approximately 2500 to

3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic

acid.[3][4] A sharp, strong C=O stretching band for the carboxylic acid will appear around

1700 cm⁻¹, while a second C=O stretch for the ketone will be present nearby, typically at a

slightly higher wavenumber.[1][3]

Synthesis and Chemical Reactivity: A Tale of Two
Moieties
The synthetic utility of 4-(2-oxopropyl)benzoic acid stems from its bifunctional nature. It can

be prepared from more common starting materials and subsequently used in a wide array of

chemical transformations.

Plausible Synthetic Workflow
While multiple synthetic routes are conceivable, a robust and scalable approach can be

adapted from established methodologies for creating β-keto esters, such as the Claisen

condensation. A logical synthesis starting from the readily available 4-acetylbenzoic acid is

outlined below. This method provides a clear, controllable pathway to the target molecule.
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Step 1: Diketone Formation (Claisen Condensation)

Step 2: Hydrolysis & Decarboxylation

4-Acetylbenzoic Acid

(Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic Acid
(Diketone Intermediate)

Reacts with

Dimethyl Oxalate

Reacts with

Sodium Methoxide in Methanol

Base Catalyst

4-(2-Oxopropyl)benzoic Acid
(Final Product)

Acidic Workup & Heat

Aqueous HCl

Reagent

Click to download full resolution via product page

Caption: Proposed synthesis of 4-(2-oxopropyl)benzoic acid from 4-acetylbenzoic acid.

Reactivity and Strategic Use
The true value of 4-(2-oxopropyl)benzoic acid lies in the differential reactivity of its two

functional groups, which can be addressed sequentially or simultaneously.

Carboxylic Acid Reactions: The -COOH group is a primary site for modification. It can be

readily converted into esters, amides, or acid chlorides.[5] This is fundamental in drug

development for creating prodrugs, improving solubility, or linking the molecule to other

scaffolds. For instance, esterification with various alcohols can generate a library of

derivatives for structure-activity relationship (SAR) studies.[6]

Ketone Reactions: The ketone moiety offers a different set of synthetic handles. It can be

reduced to a secondary alcohol, converted to an amine via reductive amination, or used in
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condensation reactions (e.g., aldol or Knoevenagel) to build more complex carbon skeletons.

This dual reactivity makes it a superior intermediate compared to simpler benzoic acids or

acetophenones, as it provides a pre-installed, versatile three-carbon side chain that can be

elaborated upon after initial modifications at the acid site.

Applications in Drug Discovery and Medicinal
Chemistry
While not a final drug product itself, 4-(2-oxopropyl)benzoic acid serves as an important

scaffold and intermediate in the synthesis of novel chemical entities.[7][8] Its utility can be

understood through its role as a versatile building block.

Role as a Bifunctional Scaffold
In medicinal chemistry, the goal is often to synthesize molecules that can interact with

biological targets. 4-(2-oxopropyl)benzoic acid provides a rigid phenyl ring for core

recognition, attached to two functional groups that can be used to probe different regions of a

binding pocket or to attach solubility-enhancing groups.

A key example of a related structure's application is seen in the development of hypoglycemic

agents. Prodrugs of 4-(2,2-dimethyl-1-oxopropyl)benzoic acid were designed to inhibit hepatic

gluconeogenesis.[9][10] This demonstrates that the 4-(oxo-alkyl)benzoic acid scaffold is

biologically relevant. Researchers could use p-acetonylbenzoic acid to create analogues of

such compounds, where the less sterically hindered ketone might offer different metabolic

stability or binding kinetics.
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Pathway A: Acid Modification

Pathway B: Ketone Modification

4-(2-Oxopropyl)benzoic Acid

Carboxylic Acid Moiety

Ketone Moiety

Amide Formation
(Linker to Peptide/Scaffold)

Ester Formation
(Prodrug/Solubility)

Reduction to Alcohol
(H-bond Donor)

Reductive Amination
(Basic Center/Salt Formation)

Complex Bioactive
Candidate Molecules

Click to download full resolution via product page

Caption: Strategic derivatization pathways for 4-(2-oxopropyl)benzoic acid in drug discovery.

Validated Experimental Protocols
The following protocols are presented as self-validating systems, incorporating clear steps and

rationale for their execution.

Protocol 1: Synthesis of 4-(2-Oxopropyl)benzoic Acid
This protocol is adapted from a validated procedure for a related transformation and represents

a reliable method for laboratory-scale synthesis.[11]

Objective: To synthesize 4-(2-oxopropyl)benzoic acid from 4-acetylbenzoic acid.

Materials:
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4-Acetylbenzoic acid

Dimethyl oxalate

Sodium metal

Anhydrous Methanol

Hydrochloric acid (1M and concentrated)

Toluene

Petroleum ether

Procedure:

Catalyst Preparation (Sodium Methoxide): In a flame-dried, three-neck round-bottom flask

equipped with a reflux condenser and nitrogen inlet, carefully add sodium metal (2

equivalents) to anhydrous methanol (sufficient volume) under a nitrogen atmosphere. Allow

the reaction to proceed until all sodium has dissolved to form sodium methoxide.

Causality: Sodium methoxide is a strong base required to deprotonate the methyl group of

4-acetylbenzoic acid, initiating the Claisen condensation. In-situ preparation ensures an

anhydrous, highly active catalyst.

Condensation Reaction: To the freshly prepared sodium methoxide solution, add dimethyl

oxalate (1.1 equivalents). Heat the mixture to 60 °C. Add 4-acetylbenzoic acid (1 equivalent)

portion-wise while stirring. Maintain the reaction at 40 °C overnight.

Causality: The enolate of 4-acetylbenzoic acid attacks the electrophilic carbonyl of

dimethyl oxalate. The overnight reaction at a mild temperature ensures complete formation

of the diketone intermediate.

Intermediate Isolation: A precipitate of the sodium salt of the diketone intermediate will form.

Cool the reaction mixture, filter the precipitate, and wash it with petroleum ether and toluene

to remove unreacted starting materials.
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Self-Validation: The formation of a solid precipitate is a key indicator that the first step was

successful.

Hydrolysis and Decarboxylation: Transfer the precipitate to a new flask. Add 1M HCl and stir

vigorously for 1 hour. This will protonate the intermediate. Then, add a small amount of

concentrated HCl and heat the mixture to reflux for 4-6 hours.

Causality: The acidic conditions first hydrolyze the methyl ester and then promote the

decarboxylation of the resulting β-keto acid, which is unstable upon heating, yielding the

final product.

Product Isolation and Purification: Cool the reaction mixture to room temperature. The

product, 4-(2-oxopropyl)benzoic acid, should precipitate out of the aqueous solution. Filter

the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate

solvent (e.g., ethanol/water) to obtain the pure product.

Self-Validation: Purity can be confirmed by a sharp melting point (156-157 °C) and

spectroscopic analysis (NMR, IR) matching the expected data.

Protocol 2: Methyl Esterification of 4-(2-
Oxopropyl)benzoic Acid
Objective: To demonstrate the selective derivatization of the carboxylic acid moiety.

Materials:

4-(2-Oxopropyl)benzoic acid

Anhydrous Methanol

Sulfuric acid (concentrated)

Saturated sodium bicarbonate solution

Ethyl acetate

Anhydrous magnesium sulfate
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Procedure:

Reaction Setup: Dissolve 4-(2-oxopropyl)benzoic acid (1 equivalent) in anhydrous

methanol in a round-bottom flask.

Catalysis: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated

sulfuric acid (e.g., 2-3 drops).

Causality: Sulfuric acid acts as a catalyst for Fischer esterification, protonating the

carbonyl oxygen of the carboxylic acid to make it more electrophilic and susceptible to

attack by methanol.

Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Self-Validation: The disappearance of the starting material spot and the appearance of a

new, less polar product spot on the TLC plate indicates a successful reaction.

Workup: Cool the mixture and remove the excess methanol using a rotary evaporator.

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to

neutralize the acid catalyst, followed by a brine wash.

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield the crude methyl 4-(2-oxopropyl)benzoate.[12] Purify further

by column chromatography if necessary.

Conclusion
4-(2-Oxopropyl)benzoic acid is a highly valuable, yet under-utilized, bifunctional building

block for synthetic and medicinal chemistry. Its well-defined structure provides two distinct and

orthogonal reactive sites—the carboxylic acid and the ketone—which can be selectively

manipulated to construct a diverse range of complex molecules. For researchers and drug

development professionals, this compound offers a strategic starting point for generating novel

molecular architectures, creating prodrugs, and performing detailed structure-activity

relationship studies. The reliable synthetic pathways and predictable reactivity profile make it

an authoritative and trustworthy tool for advancing modern chemical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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